molecular formula C5H9NO2 B2815884 (5,6-dihydro-4H-1,2-oxazin-3-yl)methanol CAS No. 70235-98-2

(5,6-dihydro-4H-1,2-oxazin-3-yl)methanol

Cat. No.: B2815884
CAS No.: 70235-98-2
M. Wt: 115.132
InChI Key: KUHDBWRMZOYZEB-UHFFFAOYSA-N
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Description

“(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol” is a derivative of oxazine, a heterocyclic compound . Oxazines are important in the field of pharmaceuticals and biological research due to their wide range of biological activities .


Synthesis Analysis

The synthesis of oxazine derivatives often involves reactions with suitable raw materials . For instance, a new benzoxazine monomer has been synthesized from the simple esterification reaction of terephthaloyl chloride . Another study reported the reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes .


Molecular Structure Analysis

The molecular structure of oxazine derivatives can be complex, depending on the relative position of the heteroatoms and relative position of the double bonds .


Chemical Reactions Analysis

Oxazine derivatives have been found to undergo various chemical reactions. For example, a study reported the reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes, leading to substituted 3-vinyl-benzisoxazoles . Another study showed that the 3-phenyloxazine rearranges to the nitrone in methanolic HCl .


Physical and Chemical Properties Analysis

Oxazine derivatives exhibit a range of physical and chemical properties. For example, polybenzoxazines, a class of polymers formed by the reaction of phenols, formaldehyde, and primary amines, have been found to possess excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

Scientific Research Applications

Catalytic Hydrogenation and Chemical Transformations

(5,6-Dihydro-4H-[1,2]oxazin-3-yl)-methanol and its derivatives have been explored in catalytic hydrogenation processes. For example, Sukhorukov et al. (2008) studied the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, which led to a dynamic mixture of enamines and tetrahydro-2-furanamines. These compounds could be transformed into 1,4-amino alcohols under robust hydrogenation conditions or into dihydrofurans in acetic acid (Sukhorukov et al., 2008).

Acid-Catalyzed Rearrangements

Gilchrist, Iskander, and Yagoub (1985) demonstrated the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides. This process highlights the chemical flexibility and reactivity of oxazine derivatives in different acidic environments (Gilchrist et al., 1985).

Synthesis and Structural Studies

M. Sainsbury (1991) reviewed the literature on 1,2-oxazines and related compounds, emphasizing their synthesis and structural importance. This includes discussions on their use as chiral synthons and general reactions, showcasing the compound's relevance in organic chemistry and synthesis (Sainsbury, 1991).

Transformation into Pyrroles and Nitrones

Hippeli, Zimmer, and Reissig (1990) explored the transformation of 6-siloxy-substituted 5,6-dihydro-4H-1,2-oxazines into various compounds, including pyrroles and nitrones. Their work sheds light on the diverse chemical pathways and products accessible from oxazine derivatives (Hippeli et al., 1990).

Green Synthesis Approaches

Singh et al. (2015) developed a robust, metal catalyst-free method for the synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water, highlighting an environmentally friendly approach to producing these compounds (Singh et al., 2015).

Mechanism of Action

The mechanism of action of oxazine derivatives in biological systems is not fully understood and may vary depending on the specific derivative and biological context .

Safety and Hazards

While specific safety and hazard information for “(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol” is not available, it’s important to handle all chemical compounds with appropriate safety precautions. Oxazine derivatives are known to have a broad range of biological activities, which suggests that they could have potential toxic effects depending on the specific derivative and exposure scenario .

Future Directions

The field of oxazine derivatives is a dynamic area of research with potential applications in pharmaceuticals and other industries. Future research will likely continue to explore the synthesis of new oxazine derivatives, investigate their biological activities, and develop applications for these compounds .

Properties

IUPAC Name

5,6-dihydro-4H-oxazin-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-5-2-1-3-8-6-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHDBWRMZOYZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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